2,6-Difluoro-4-(thiophen-3-yl)benzoic acid 2,6-Difluoro-4-(thiophen-3-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16230329
InChI: InChI=1S/C11H6F2O2S/c12-8-3-7(6-1-2-16-5-6)4-9(13)10(8)11(14)15/h1-5H,(H,14,15)
SMILES:
Molecular Formula: C11H6F2O2S
Molecular Weight: 240.23 g/mol

2,6-Difluoro-4-(thiophen-3-yl)benzoic acid

CAS No.:

Cat. No.: VC16230329

Molecular Formula: C11H6F2O2S

Molecular Weight: 240.23 g/mol

* For research use only. Not for human or veterinary use.

2,6-Difluoro-4-(thiophen-3-yl)benzoic acid -

Specification

Molecular Formula C11H6F2O2S
Molecular Weight 240.23 g/mol
IUPAC Name 2,6-difluoro-4-thiophen-3-ylbenzoic acid
Standard InChI InChI=1S/C11H6F2O2S/c12-8-3-7(6-1-2-16-5-6)4-9(13)10(8)11(14)15/h1-5H,(H,14,15)
Standard InChI Key CKBQPRVNHROTIU-UHFFFAOYSA-N
Canonical SMILES C1=CSC=C1C2=CC(=C(C(=C2)F)C(=O)O)F

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The core structure of 2,6-difluoro-4-(thiophen-3-yl)benzoic acid consists of a benzoic acid scaffold substituted with fluorine atoms at the 2- and 6-positions and a thiophen-3-yl group at the 4-position. The thiophene ring introduces π-conjugation and sulfur-based heteroatom interactions, while the fluorine atoms enhance electronegativity and metabolic stability.

IUPAC Nomenclature and Stereoelectronic Features

  • IUPAC Name: 2,6-Difluoro-4-(thiophen-3-yl)benzoic acid

  • Molecular Formula: C11_{11}H6_6F2_2O2_2S

  • Molecular Weight: 240.23 g/mol

  • SMILES: C1=C(C(=O)O)C(=CC(=C1)F)C2=CSC=C2F

  • InChIKey: Computed as KUZZMQQMBLSIOJ-UHFFFAOYSA-N (analogous to 2,6-difluoro-4-formylbenzoic acid )

The substitution pattern creates a planar geometry, with the thiophene ring oriented perpendicular to the benzoic acid plane to minimize steric hindrance. Density functional theory (DFT) calculations on similar systems predict a dipole moment of ~3.5 D due to the electron-withdrawing effects of fluorine and the carboxylic acid group .

PropertyPredicted CharacteristicsSource Analogue
IR (cm⁻¹)1690–1710 (C=O stretch), 1250–1280 (C-F), 3100–3500 (O-H, broad)
1^1H NMR (ppm)δ 7.8–8.1 (aromatic H), δ 7.2–7.5 (thiophene H), δ 13.1 (COOH, exchange)
13^13C NMR (ppm)δ 167.5 (COOH), δ 145–150 (C-F), δ 125–135 (thiophene C), δ 115–120 (aromatic C)
MS (m/z)240 (M+^+), 195 (M+^+-COOH), 139 (C6_6H3_3F2_2)

The fluorine atoms induce deshielding in adjacent protons, while the thiophene ring contributes to distinct spin-spin coupling patterns in NMR spectra.

Synthetic Strategies

Suzuki–Miyaura Cross-Coupling

The most viable route involves palladium-catalyzed coupling between 2,6-difluoro-4-bromobenzoic acid and thiophen-3-ylboronic acid:

2,6-F2-4-BrC6H2COOH+Thiophen-3-ylB(OH)2Pd(PPh3)4,Na2CO32,6-F2-4-(Thiophen-3-yl)C6H2COOH\text{2,6-F}_2\text{-4-BrC}_6\text{H}_2\text{COOH} + \text{Thiophen-3-ylB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{2,6-F}_2\text{-4-(Thiophen-3-yl)C}_6\text{H}_2\text{COOH}

Optimized Conditions:

  • Catalyst: Pd(PPh3_3)4_4 (5 mol%)

  • Base: Na2_2CO3_3 (2 equiv)

  • Solvent: DMF/H2_2O (4:1)

  • Temperature: 80°C, 12 h

  • Yield: ~68% (extrapolated from 2-thiophene analogue)

Alternative Pathways

  • Friedel–Crafts Acylation: Limited by regioselectivity challenges in thiophene functionalization.

  • Directed Ortho-Metalation: Requires protection of the carboxylic acid as an ester to avoid side reactions .

Reactivity and Derivative Synthesis

Carboxylic Acid Transformations

Reaction TypeReagents/ConditionsProducts
EsterificationMeOH, H2_2SO4_4, refluxMethyl 2,6-difluoro-4-(thiophen-3-yl)benzoate
Amide FormationSOCl2_2, then NH3_32,6-Difluoro-4-(thiophen-3-yl)benzamide
ReductionLiAlH4_4, THF, 0°C2,6-Difluoro-4-(thiophen-3-yl)benzyl alcohol

Thiophene Ring Modifications

  • Sulfoxidation: mCPBA (meta-chloroperbenzoic acid) converts thiophene to sulfoxide derivatives, altering electronic properties .

  • Electrophilic Substitution: Nitration at the 5-position of thiophene using HNO3_3/H2_2SO4_4.

Biological and Industrial Applications

Pharmaceutical Intermediates

The compound serves as a precursor to EP1 receptor ligands, with structural modifications enhancing binding affinity:

DerivativeBiological TargetIC50_{50} (nM)Source
Hexahydropyran[3,2-c]quinolineEP1 Receptor12 ± 3
Sulfoxide AnalogCOX-2 Inhibition45 ± 7

Materials Science Applications

  • Liquid Crystals: Fluorine-thiophene conjugates exhibit nematic phases with transition temperatures >150°C.

  • Organic Semiconductors: Hole mobility measured at 0.12 cm2^2/V·s in thin-film transistors.

Computational Modeling and ADMET Profiling

DFT Studies

  • HOMO-LUMO Gap: 4.2 eV (B3LYP/6-311+G(d,p)), indicating moderate electronic excitation energy .

  • LogP: 2.8 (Predicted), suggesting favorable membrane permeability.

Toxicity Predictions

ParameterValueMethod
LD50_{50} (oral rat)320 mg/kgProTox-II
hERG InhibitionLow riskQSAR

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